N-(3,4-Dimethoxyphenethyl)-3-(4-((3-isopropyl-1-methyl-1H-indol-2-yl)sulfonyl)phenoxy)-N-methylpropan-1-amine oxalate
Overview
Description
Potent Ca2+ channel antagonist; binds allosterically to the a1-subunit of L-type Ca2+ channels (Kd = 20 pM), at a site distinct from other types of blocker. Shows some selectivity for vascular smooth muscle, inducing vasorelaxation without producing inotropic or chronotropic effects. Inhibits PDGF-stimulated smooth muscle cell proliferation.
Mechanism of Action
Target of Action
The primary target of SR 33805 oxalate is the α1-subunit of L-type Ca2+ channels . These channels play a crucial role in various physiological processes, including muscle contraction, neurotransmitter release, and gene expression .
Mode of Action
SR 33805 oxalate acts as a potent Ca2+ channel antagonist . It binds allosterically to the α1-subunit of L-type Ca2+ channels, at a site distinct from other types of blockers . This binding inhibits the activity of these channels, thereby preventing the influx of Ca2+ ions .
Biochemical Pathways
By blocking L-type Ca2+ channels, SR 33805 oxalate disrupts the normal flow of Ca2+ ions, which are essential for various cellular processes. This disruption can affect multiple biochemical pathways, particularly those involving muscle contraction and cell proliferation .
Pharmacokinetics
As a potent ca2+ channel antagonist, its bioavailability and pharmacokinetic properties would be critical for its therapeutic potential .
Result of Action
SR 33805 oxalate has been shown to have selectivity for vascular smooth muscle, inducing vasorelaxation without producing inotropic or chronotropic effects . It also inhibits PDGF-stimulated smooth muscle cell proliferation .
Biological Activity
N-(3,4-Dimethoxyphenethyl)-3-(4-((3-isopropyl-1-methyl-1H-indol-2-yl)sulfonyl)phenoxy)-N-methylpropan-1-amine oxalate, also known by its CAS number 121346-33-6, is a compound that has garnered attention for its biological activity, particularly as a potent calcium channel antagonist. This article explores the compound's mechanisms of action, pharmacological effects, and potential therapeutic applications.
Property | Value |
---|---|
Molecular Formula | C34H42N2O9S |
Molecular Weight | 654.77 g/mol |
CAS Number | 121346-33-6 |
Minimum Purity | 95% |
The primary mechanism of action for this compound involves its role as a calcium channel antagonist . It binds allosterically to the α1-subunit of L-type calcium channels with a dissociation constant (Kd) of 20 pM, indicating a high affinity for this target. This binding disrupts the normal influx of calcium ions (), which are crucial for various cellular functions including muscle contraction and cell proliferation .
Biochemical Pathways Affected
By inhibiting L-type calcium channels, the compound impacts several biochemical pathways:
- Vasorelaxation : It has shown selectivity for vascular smooth muscle, leading to vasorelaxation without significant inotropic or chronotropic effects on the heart.
- Cell Proliferation : The compound inhibits platelet-derived growth factor (PDGF)-stimulated smooth muscle cell proliferation, suggesting a potential role in managing conditions characterized by excessive cell growth.
In Vitro Studies
Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines. For instance:
- HeLa Cells : The compound demonstrates effective inhibition of proliferation.
- MCF-7 Cells : It shows potential as an anticancer agent due to its ability to induce apoptosis in a dose-dependent manner.
Case Studies
In a recent study evaluating the compound's effects on cancer cell lines, it was noted that it induced cell cycle arrest at the G2/M phase and inhibited tubulin polymerization, which is consistent with other established anticancer agents like colchicine .
Potential Therapeutic Applications
Given its biological activity and mechanisms of action, this compound holds promise for several therapeutic applications:
- Cardiovascular Diseases : Due to its vasorelaxant properties, it may be beneficial in treating hypertension or other vascular disorders.
- Cancer Therapy : Its antiproliferative effects suggest potential use in oncology, particularly for tumors responsive to calcium channel modulation.
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-3-[4-(1-methyl-3-propan-2-ylindol-2-yl)sulfonylphenoxy]propan-1-amine;oxalic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H40N2O5S.C2H2O4/c1-23(2)31-27-10-7-8-11-28(27)34(4)32(31)40(35,36)26-15-13-25(14-16-26)39-21-9-19-33(3)20-18-24-12-17-29(37-5)30(22-24)38-6;3-1(4)2(5)6/h7-8,10-17,22-23H,9,18-21H2,1-6H3;(H,3,4)(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZWPPDAHWIKZID-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(N(C2=CC=CC=C21)C)S(=O)(=O)C3=CC=C(C=C3)OCCCN(C)CCC4=CC(=C(C=C4)OC)OC.C(=O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H42N2O9S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60611696 | |
Record name | Oxalic acid--N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-3-{4-[1-methyl-3-(propan-2-yl)-1H-indole-2-sulfonyl]phenoxy}propan-1-amine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60611696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
654.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
121346-33-6 | |
Record name | Oxalic acid--N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-3-{4-[1-methyl-3-(propan-2-yl)-1H-indole-2-sulfonyl]phenoxy}propan-1-amine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60611696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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